molecular formula C12H17NO B2465904 2-Methoxyadamantane-2-carbonitrile CAS No. 1485600-76-7

2-Methoxyadamantane-2-carbonitrile

Cat. No.: B2465904
CAS No.: 1485600-76-7
M. Wt: 191.274
InChI Key: IEUAPVKOKXIALJ-UHFFFAOYSA-N
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Description

2-Methoxyadamantane-2-carbonitrile is a derivative of adamantane, a tricyclic cage compound with the formula C10H16. The incorporation of adamantane fragments in compounds often enhances their lipophilicity and stability, making them valuable in drug development .

Mechanism of Action

The mechanism of action of adamantane derivatives can vary widely depending on their functional groups and the context in which they are used . Without specific studies on “(1r,3r,5r,7r)-2-Methoxyadamantane-2-carbonitrile”, it’s difficult to predict its mechanism of action.

Future Directions

Adamantane derivatives are a topic of ongoing research due to their potential applications in medicine, materials science, and other fields . Future research on “(1r,3r,5r,7r)-2-Methoxyadamantane-2-carbonitrile” could reveal new properties and applications.

Preparation Methods

The synthesis of 2-Methoxyadamantane-2-carbonitrile typically involves the reaction of adamantyl halides with dimethyl carbonate in the presence of zeolite catalysts such as NiHY or FeHY . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar catalytic processes, ensuring scalability and efficiency.

Chemical Reactions Analysis

2-Methoxyadamantane-2-carbonitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Methoxyadamantane-2-carbonitrile can be compared with other adamantane derivatives, such as:

Properties

IUPAC Name

2-methoxyadamantane-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12(7-13)10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUAPVKOKXIALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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